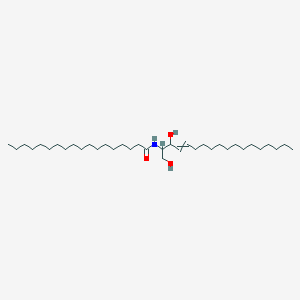

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide

Description

N-(1,3-Dihydroxyoctadec-4-en-2-yl)octadecanamide is a ceramide derivative characterized by an 18-carbon sphingoid base (octadec-4-en-1,3-diol) and an 18-carbon saturated fatty acid (octadecanamide) linked via an amide bond. Its systematic IUPAC name reflects the stereochemistry and structural features: N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide . This compound is classified as Ceramide (d18:1/18:0), where "d18:1" denotes the 18-carbon sphingoid base with a double bond at position 4 and hydroxyl groups at positions 1 and 3, while "18:0" indicates the fully saturated C18 fatty acid .

Ceramides like this are critical components of the epidermal lipid barrier, contributing to skin hydration and cellular signaling . The molecular formula is C₃₅H₆₇NO₃ (molecular weight: 565.95 g/mol), though discrepancies exist in reported data (e.g., lists C₃₀H₅₉NO₃, likely a typographical error) .

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394122, DTXSID90862896 | |

| Record name | N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4E)-1,3-Dihydroxyoctadec-4-en-2-yl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54336-64-0 | |

| Record name | N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then acylated with a fatty acid such as octadecanoic acid. The reaction conditions often include the use of a catalyst and an organic solvent to facilitate the acylation process .

Industrial Production Methods

Industrial production of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the molecule can be reduced to form a saturated compound.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated ceramides.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide, also known as ceramide II or N-octadecanoylsphingosine, is a complex organic compound with diverse applications in scientific research, biology, medicine, and industry . Research indicates that this compound exhibits various pharmacological effects.

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide has several applications in scientific research:

- Chemistry Used as a model compound to study reaction mechanisms and kinetics.

- Biology Investigated for its role in cellular signaling pathways and membrane dynamics.

- Medicine Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Industry Utilized in the development of novel materials and surfactants .

Biological Activities

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide is a complex organic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities.

Ceramides (N-acylsphingosine) are one of the hydrolysis byproducts of sphingomyelin by the enzyme sphingomyelinase, which has been identified in the subcellular fractions of human epidermis and many other tissues . They can also be synthesized from serine and palmitate in a de novo pathway and are regarded as important cellular signals for inducing apoptosis and are key in the biosynthesis of glycosphingolipids and gangliosides .

Pharmacological Effects

Research indicates that N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide exhibits anti-inflammatory activity.

Role in Protecting and Moisturizing Skin

It plays an important role in protecting skin, moisturizing, and hydrating .

Case Studies

Several key studies have explored the biological activity of this compound:

- Study on Inflammation A study assessed the impact of this compound on human macrophages. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to controls.

- Neuroprotection in Animal Models In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent.

- Antioxidant Capacity Assessment The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent reduction in DPPH levels, supporting its role as an antioxidant.

Mechanism of Action

The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide involves its incorporation into cell membranes, where it helps maintain membrane integrity and participates in signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .

Comparison with Similar Compounds

Ceramides vary in sphingoid base length, fatty acid chain structure, and functional modifications. Below is a detailed comparison:

Ceramides with Different Fatty Acid Chain Lengths

Key Insights :

- Longer fatty acids (e.g., C24:0) increase hydrophobicity and melting points, enhancing structural rigidity in lipid bilayers .

- Shorter chains (e.g., C4:0) improve solubility but reduce thermal stability .

- The C22/C24 ceramide mixture from Stelodoryx procera demonstrates bioactivity in cancer cells, suggesting chain length influences signaling pathways .

Glycosylated Ceramides

Glycosylation introduces carbohydrate moieties, altering solubility and biological roles:

Key Insights :

- Glycosylation increases molecular weight and polarity, enabling roles in cell adhesion and immune response .

- Sialylated ceramides (e.g., GM3/GM4 gangliosides) modulate membrane receptor activity .

Stereochemical and Double Bond Variations

Key Insights :

- The sphingoid base’s double bond position (e.g., 4E vs. 3E) affects lipid bilayer packing .

- Unsaturated fatty acids (e.g., hex-3-enamide) enhance membrane flexibility .

Key Insights :

Biological Activity

N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide, also known as C18:1-ceramide, is a type of ceramide that plays a crucial role in various biological processes. Ceramides are essential components of cell membranes and are involved in signaling pathways related to cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its biochemical properties, therapeutic potentials, and relevant case studies.

- Chemical Formula : C36H71NO3

- Molecular Weight : 569.95 g/mol

- IUPAC Name : N-(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide

Biological Significance

Ceramides are integral to the structural integrity of cellular membranes and play a pivotal role in skin barrier function. They are involved in:

- Cell Signaling : Ceramides act as signaling molecules that can induce apoptosis (programmed cell death) and regulate cell proliferation .

- Skin Health : They help maintain skin hydration and barrier function, making them vital in dermatological health .

- Inflammation and Immunity : Ceramides are implicated in inflammatory responses and may influence immune cell functions .

- Apoptosis Induction : Ceramides can activate specific pathways leading to apoptosis. They promote the activation of caspases, which are critical for the apoptotic process.

- Cellular Stress Response : They mediate responses to stress conditions by modulating sphingolipid metabolism, which can affect cellular survival .

- Barrier Function Regulation : In the skin, ceramides contribute to the formation of lipid bilayers that enhance barrier function against environmental insults.

Research Findings

Recent studies have highlighted the diverse roles of ceramides in various biological contexts:

Table 1: Summary of Biological Activities of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadecanamide

| Biological Activity | Description |

|---|---|

| Apoptosis | Induces apoptosis through caspase activation |

| Skin Barrier Function | Enhances hydration and barrier integrity |

| Inflammatory Response | Modulates immune response and inflammation |

| Cellular Proliferation | Regulates cell growth and differentiation |

Case Studies

-

Skin Disorders :

A study demonstrated that ceramide levels are significantly reduced in patients with atopic dermatitis. Supplementation with ceramide-containing formulations improved skin hydration and barrier function . -

Cancer Research :

Research indicated that ceramides could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. This suggests potential therapeutic applications in cancer treatment . -

Metabolic Disorders :

Ceramides have been implicated in insulin resistance and metabolic syndrome. Elevated ceramide levels have been observed in obese individuals, highlighting their role in metabolic dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.